3,4,5-Trimethoxybenzoic Anhydride
Overview
Description
3,4,5-Trimethoxybenzoic Anhydride: is an organic compound with the molecular formula C20H22O9 and a molecular weight of 406.39 g/mol . It is a derivative of benzoic acid, specifically a trimethoxy-substituted benzoic anhydride. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoic Anhydride is a derivative of benzoic acid and is known to have potent antioxidant properties . It has been evaluated for its antihypertensive and local anesthetic activity .
Mode of Action
It is known that the compound interacts with its targets to exert its effects . For example, it has been shown to exhibit hypotensive activity following intravenous administration to normotensive dogs .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress .
Result of Action
It has been shown to exhibit some degree of local anesthetic activity .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxybenzoic Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of ester bonds. This compound is known to react with amines and alcohols, forming amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been shown to impact the expression of genes related to cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain hydrolases, preventing the breakdown of specific substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and transferases, facilitating the conversion of substrates into products . This compound can also affect the levels of certain metabolites, altering the overall metabolic flux within cells. Additionally, it has been found to influence the activity of cofactors involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules and its rate of metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different enzymes and proteins within these subcellular regions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoic Anhydride can be synthesized through the reaction of 3,4,5-Trimethoxybenzoic Acid with acetic anhydride or other anhydrides under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzoic Anhydride can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic Acid.
Reduction: 3,4,5-Trimethoxybenzyl Alcohol.
Substitution: Various substituted benzoic anhydrides depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxybenzoic Anhydride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the preparation of various derivatives for research purposes .
Biology and Medicine: In biological research, this compound is used to study the effects of methoxy-substituted benzoic anhydrides on cellular processes.
Industry: The compound is used in the production of dyes, inks, and photographic developers. It also finds applications in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzoic Acid
- 3,4,5-Trimethoxybenzyl Alcohol
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoyl Chloride
Comparison: 3,4,5-Trimethoxybenzoic Anhydride is unique due to its anhydride functional group, which makes it more reactive compared to its acid or alcohol counterparts. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFTZJNDJDCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169185 | |
Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-88-6 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1719-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5,5'-hexamethoxybenzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG37BUS5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,4,5-trimethoxybenzoic anhydride in the synthesis of anticancer agents?
A: this compound plays a crucial role as a key reagent in synthesizing 1-aroylindoles and 1-aroylindolines, two classes of compounds investigated for their anticancer potential. [] These compounds are structural analogs of combretastatin A-4 (CA-4), a natural product known for its potent antitumor activity.
Q2: How does the structure of the synthesized compounds relate to their anticancer activity?
A: The study emphasizes the importance of the trimethoxyphenyl moiety, derived from this compound, in contributing to the cytotoxic activity of the synthesized compounds. [] Notably, modifications to this core structure significantly influence the potency against cancer cells.
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